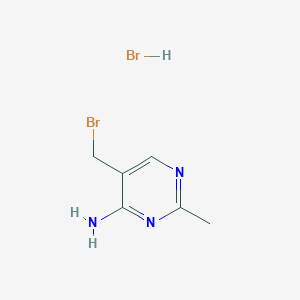

5-(Bromomethyl)-2-methylpyrimidin-4-amine hydrobromide

Descripción general

Descripción

5-(Bromomethyl)-2-methylpyrimidin-4-amine hydrobromide is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromomethyl group at the 5-position, a methyl group at the 2-position, and an amino group at the 4-position of the pyrimidine ring. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-methylpyrimidin-4-amine hydrobromide involves several steps:

Formylation: The starting material, 3-methoxypropionitrile, reacts with ethyl formate under the influence of sodium methoxide to form a formylated intermediate.

Methylation: The intermediate undergoes methylation with dimethyl sulfate to yield another intermediate.

Condensation: This intermediate is then condensed with ethenylamidine hydrochloride to form the pyrimidine ring structure.

Bromination: Finally, the compound is brominated using hydrobromic acid to obtain the target product, this compound.

Industrial Production Methods

The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. The process is designed to be simple, efficient, and environmentally friendly, with mild reaction conditions that do not require anhydrous or oxygen-free environments. This makes the production process suitable for industrial-scale operations .

Análisis De Reacciones Químicas

Types of Reactions

5-(Bromomethyl)-2-methylpyrimidin-4-amine hydrobromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products

Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium azide would yield an azide derivative.

Oxidation and Reduction: These reactions can lead to the formation of various oxidized or reduced forms of the compound, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Synthesis Overview

The synthesis of this compound typically involves several steps:

- Formylation : Reacting 3-methoxypropionitrile with ethyl formate under sodium methoxide to form an intermediate.

- Methylation : Methylating the intermediate with dimethyl sulfate.

- Condensation : Condensing the methylated intermediate with ethenylamidine hydrochloride to form the pyrimidine structure.

- Bromination : Brominating the final product using hydrobromic acid to obtain the target compound .

Chemistry

In organic chemistry, 5-(Bromomethyl)-2-methylpyrimidin-4-amine hydrobromide serves as an important intermediate in synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The bromomethyl group can be substituted by nucleophiles such as sodium azide or amines, leading to the formation of diverse derivatives.

- Oxidation and Reduction Reactions : Although less common, this compound can undergo oxidation and reduction processes to yield different chemical forms.

Biology

In biological research, this compound has shown potential as:

- Nucleic Acid Analogs : It can be utilized in studies involving nucleic acids, helping to understand their structure and function.

- Enzyme Inhibitors : The compound's ability to form covalent bonds with nucleophilic sites on enzymes allows it to modulate enzyme activity, making it a candidate for developing enzyme inhibitors .

Pharmaceutical Applications

This compound is also recognized for its role in pharmaceutical applications:

- Synthesis of Vitamin B1 Analogues : It is used as a building block in synthesizing vitamin B1 (thiamine) analogs which are crucial for various biochemical processes related to energy metabolism .

- Development of Therapeutic Agents : The compound's unique properties make it suitable for creating new therapeutic agents targeting specific biological pathways.

Case Study 1: Synthesis of Thiamine Analogues

Research demonstrated that this compound is effective in synthesizing thiamine analogues that exhibit enhanced biological activity compared to natural thiamine. This study highlighted the compound's role as a versatile building block in pharmaceutical chemistry.

Case Study 2: Enzyme Inhibition

A study focused on the compound's interaction with specific enzymes revealed that it could inhibit enzyme activity through covalent bond formation. This property was exploited to develop new inhibitors for metabolic pathways relevant to diseases such as diabetes.

Mecanismo De Acción

The mechanism of action of 5-(Bromomethyl)-2-methylpyrimidin-4-amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target involved.

Comparación Con Compuestos Similares

Similar Compounds

- 5-(Bromomethyl)-2-methylpyridine hydrobromide

- 5-(Bromomethyl)-2-methylpyrimidine hydrobromide

Uniqueness

5-(Bromomethyl)-2-methylpyrimidin-4-amine hydrobromide is unique due to the presence of both an amino group and a bromomethyl group on the pyrimidine ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it more versatile compared to similar compounds that lack one of these groups.

Actividad Biológica

5-(Bromomethyl)-2-methylpyrimidin-4-amine hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by case studies and research findings.

Chemical Profile

- Chemical Name : this compound

- CAS Number : 2908-71-6

- Molecular Formula : C6H9Br2N3

- Molecular Weight : 256.97 g/mol

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to observed pharmacological effects.

Antimicrobial Activity

Research indicates that compounds structurally related to 5-(Bromomethyl)-2-methylpyrimidin-4-amine exhibit significant antimicrobial properties. A study showed that similar pyrazole derivatives demonstrated efficacy against various bacterial strains:

| Bacterial Strains Tested | Fungal Strains Tested |

|---|---|

| E. coli | Aspergillus niger |

| Bacillus subtilis | |

| Staphylococcus aureus |

These compounds often show effectiveness comparable to standard antibiotics, suggesting their potential as antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored through various studies. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6:

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Standard (Dexamethasone) | 76% at 1 µM | 86% at 1 µM |

| Test Compound (Pyrazole Derivative) | Up to 85% at 10 µM | Up to 93% at 10 µM |

These results suggest that the compound could be a promising candidate for developing anti-inflammatory drugs.

Anticancer Potential

The anticancer properties of pyrazole derivatives have been extensively studied, revealing that compounds similar to this one can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism involves the inhibition of cell proliferation pathways and the induction of apoptosis in various cancer cell lines, including:

- Breast Cancer (MCF7)

- Lung Cancer (A549)

Study on Pyrazole Derivatives

-

Docking Studies :

- Molecular docking studies have revealed that the structural features of pyrazole derivatives allow for effective binding to target proteins involved in inflammatory responses and cancer progression.

- These studies provide insights into the interaction mechanisms between the compound and its biological targets.

-

Efficacy Against Cancer Cell Lines :

- In vitro assays demonstrated that pyrazole derivatives exhibited significant cytotoxicity against several cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(Bromomethyl)-2-methylpyrimidin-4-amine hydrobromide, and how can reaction conditions be optimized?

Methodology :

- Radical Bromination : A common approach involves brominating 2-methylpyrimidin-4-amine derivatives using N-bromosuccinimide (NBS) in solvents like CCl₄ or acetonitrile, with a radical initiator (e.g., AIBN) under reflux . Optimization includes adjusting stoichiometry, reaction time, and temperature.

- Statistical Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, reagent ratios) and interactions. For example, central composite designs can minimize trial runs while maximizing yield and purity .

- Purification : Recrystallization from acetonitrile or ethyl acetate is often employed to achieve >95% purity .

Q. What analytical techniques are most reliable for characterizing this compound’s structure and purity?

Methodology :

- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks. For example, planar pyrimidine rings and Br/Cl substituent positions can be confirmed with R-factors <0.06 .

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent effects (e.g., deshielding of methyl groups adjacent to bromine).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion at m/z 251.98).

Q. What safety protocols are critical when handling brominated pyrimidines in a research lab?

Methodology :

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated intermediates.

- Personal Protective Equipment (PPE) : Nitrile gloves and lab coats prevent skin contact, as bromomethyl groups are alkylating agents .

- Waste Disposal : Neutralize hydrobromic acid byproducts with sodium bicarbonate before disposal.

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing brominated pyrimidines under radical vs. electrophilic conditions?

Methodology :

- Radical Pathways : AIBN-initiated bromination proceeds via a chain mechanism, forming a bromine radical that abstracts hydrogen from the methyl group, followed by Br₂ addition .

- Electrophilic Substitution : In acidic conditions, bromine (Br₂) acts as an electrophile, targeting electron-rich positions. Computational studies (DFT) can compare activation energies for each pathway .

- Contradictions : Radical methods may yield regioisomers if competing sites exist, whereas electrophilic routes favor aromatic ring activation.

Q. How can computational modeling guide the design of derivatives for targeted biological activity?

Methodology :

- Docking Simulations : Predict binding affinity to enzymes (e.g., kinases) by modeling the bromomethyl group’s covalent interaction with cysteine residues .

- Quantum Chemical Calculations : Calculate electrostatic potential surfaces to identify nucleophilic attack sites for derivatization (e.g., substituting Br with amine groups) .

- ICReDD Framework : Integrate computation-experimental feedback loops to prioritize synthetic targets with high predicted bioactivity .

Q. How should researchers resolve discrepancies in crystallographic data vs. solution-phase NMR results for this compound?

Methodology :

- Dynamic Effects : Solution-phase NMR may show conformational flexibility (e.g., pyrimidine ring puckering) not observed in static crystal structures .

- Hydrogen Bonding Analysis : Compare intermolecular H-bonds in crystals (e.g., N–H⋯N dimers) with solvent interactions in NMR (e.g., DMSO-induced shifts) .

- Variable-Temperature XRD/NMR : Probe temperature-dependent structural changes to reconcile differences.

Q. What strategies are effective for analyzing competing reaction pathways in the synthesis of halogenated pyrimidines?

Methodology :

- Kinetic Isotope Effects (KIE) : Use deuterated substrates to identify rate-determining steps (e.g., H abstraction in radical bromination) .

- In Situ Monitoring : Raman spectroscopy or ReactIR tracks intermediate formation (e.g., bromine radical adducts).

- Cross-Validation : Pair experimental yields with computational microkinetic models to identify dominant pathways .

Q. Data Contradiction Analysis

Q. How can conflicting reports on bromination regioselectivity be addressed?

Methodology :

- Isotopic Labeling : Use ¹³C-labeled methyl groups to trace substituent effects on regioselectivity.

- Meta-Analysis : Aggregate data from multiple studies (e.g., XRD, NMR) to identify systematic biases (e.g., solvent polarity influencing Br positioning) .

- Machine Learning : Train models on published datasets to predict optimal conditions for desired regiochemistry .

Propiedades

IUPAC Name |

5-(bromomethyl)-2-methylpyrimidin-4-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3.BrH/c1-4-9-3-5(2-7)6(8)10-4;/h3H,2H2,1H3,(H2,8,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXPJPYPDFCVTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90500963 | |

| Record name | 5-(Bromomethyl)-2-methylpyrimidin-4-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5423-98-3, 2908-71-6 | |

| Record name | NSC13144 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Bromomethyl)-2-methylpyrimidin-4-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.